2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde
Overview
Description
2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde is an organic compound with the molecular formula C10H11ClOS It is a benzaldehyde derivative where the benzene ring is substituted with a chlorine atom at the 2-position and a propan-2-ylsulfanyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde typically involves the chlorination of 6-(propan-2-ylsulfanyl)benzaldehyde The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: 2-Chloro-6-(propan-2-ylsulfanyl)benzoic acid.
Reduction: 2-Chloro-6-(propan-2-ylsulfanyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and inhibition due to its reactive aldehyde group.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The chlorine and propan-2-ylsulfanyl groups may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzaldehyde: Lacks the propan-2-ylsulfanyl group, making it less reactive in certain substitution reactions.
6-(Propan-2-ylsulfanyl)benzaldehyde:
2-Chloro-6-methylbenzaldehyde: Substitutes a methyl group instead of the propan-2-ylsulfanyl group, altering its chemical properties.
Uniqueness
2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde is unique due to the presence of both the chlorine atom and the propan-2-ylsulfanyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
2-chloro-6-propan-2-ylsulfanylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClOS/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPBDWDYLAVYEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C(=CC=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.